molecular formula C16H20O2 B563734 (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal CAS No. 1185247-91-9

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal

Cat. No. B563734
M. Wt: 247.352
InChI Key: NSNAPUXYLZDDGQ-LYNMLNAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is a synthetic molecule that has gained attention in scientific research due to its unique properties. This molecule is commonly referred to as MTPA and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of MTPA is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MTPA has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells.

Biochemical And Physiological Effects

MTPA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. MTPA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MTPA has been found to have antidiabetic properties, making it a potential candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using MTPA in lab experiments is its unique properties, which make it a potential candidate for the treatment of various diseases. However, one limitation is that the mechanism of action of MTPA is not fully understood, which makes it difficult to determine its efficacy in treating certain diseases.

Future Directions

There are several future directions for the research on MTPA. One direction is to further investigate its mechanism of action to better understand how it works and how it can be used to treat various diseases. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on the development of MTPA derivatives that have improved efficacy and reduced toxicity. Overall, the research on MTPA has the potential to lead to the development of new treatments for various diseases.

Synthesis Methods

MTPA is synthesized by a multistep process that involves the reaction of 4-methoxy-2,3,6-trimethylphenol with acetic anhydride to form 4-acetoxy-2,3,6-trimethylphenol. This intermediate is then reacted with methyl vinyl ketone in the presence of a base to form MTPA.

Scientific Research Applications

MTPA is used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. MTPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNAPUXYLZDDGQ-LYNMLNAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=O)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal

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